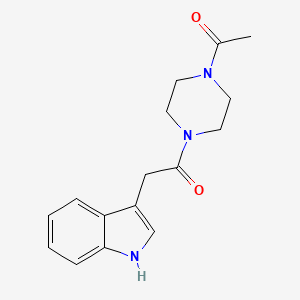![molecular formula C16H20N2O2 B7514727 1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as MPEP and is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). In
Mechanism of Action
MPEP acts as a selective antagonist for the 1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione receptor, which is a type of glutamate receptor found in the brain. This receptor is involved in various physiological processes such as synaptic plasticity and neuronal excitability. MPEP binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in glutamatergic signaling.
Biochemical and Physiological Effects
MPEP has been shown to have several biochemical and physiological effects in the brain. The compound has been shown to decrease the release of glutamate, a neurotransmitter that is involved in various cognitive and behavioral processes. MPEP has also been shown to decrease the excitability of neurons, which can lead to a decrease in seizures and other neurological disorders.
Advantages and Limitations for Lab Experiments
MPEP has several advantages for lab experiments. The compound is highly selective for the 1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione receptor, which allows for specific modulation of glutamatergic signaling. MPEP is also a well-established compound with a known synthesis method, which makes it easy to obtain and use in experiments. However, one limitation of MPEP is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of MPEP. One area of research is the development of more potent and selective 1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione antagonists for the treatment of neurological and psychiatric disorders. Another area of research is the investigation of the role of 1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione signaling in various physiological processes such as learning and memory. Additionally, the use of MPEP in combination with other drugs for the treatment of neurological disorders is an area of future research.
Synthesis Methods
The synthesis of MPEP involves the reaction of 2,5-pyrrolidinedione with 6-methyl-2-aminotetralin in the presence of acetic anhydride. The product is then purified using column chromatography to obtain a white crystalline solid with a purity of greater than 99%. The synthesis of MPEP is a well-established process and has been reported in several scientific publications.
Scientific Research Applications
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. The compound has been shown to modulate glutamatergic signaling in the brain, which is involved in various cognitive and behavioral processes. MPEP has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
properties
IUPAC Name |
1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-4-5-14-13(11-12)3-2-8-17(14)9-10-18-15(19)6-7-16(18)20/h4-5,11H,2-3,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBAXDBVMLRCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)CCN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7514650.png)
![N-[1-(3-fluorophenyl)ethyl]acetamide](/img/structure/B7514655.png)





![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)

![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7514711.png)
